Euglobal G1

Description

Historical Background and Discovery

Euglobal G1 was first isolated in 1990 from the juvenile leaves of Eucalyptus grandis, a species native to coastal regions of eastern Australia. The discovery emerged during investigations into bioactive compounds from Eucalyptus species, driven by their traditional medicinal uses. Takasaki et al. identified three novel euglobals (G1–G3) through chromatographic separation of chloroform extracts, with structural elucidation achieved via nuclear magnetic resonance (NMR) and mass spectrometry. This work revealed Euglobal G1’s unique acylphloroglucinol-monoterpene hybrid structure, marking a milestone in phytochemical research.

Classification within Acylphloroglucinol-Monoterpene Compounds

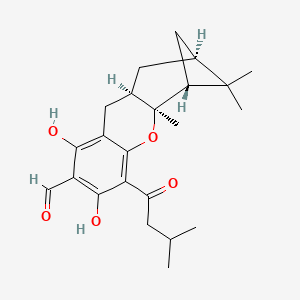

Euglobal G1 belongs to the euglobal family, characterized by a phloroglucinol core fused to a monoterpene unit. Its systematic IUPAC name, (1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde , reflects its complex bicyclic architecture. Key structural features include:

| Feature | Description |

|---|---|

| Core structure | Dihydroxylated phloroglucinol derivative |

| Terpene moiety | α-Pinene-derived spiro-linked bicyclic system |

| Functional groups | Aldehyde at C7, isovaleryl group at C5, methyl branches at C2/C14 |

This classification distinguishes it from related compounds like euglobal-G2 (β-pinene-derived) and macrocarpals (diterpene-linked).

Natural Occurrence and Distribution

Euglobal G1 occurs exclusively in Eucalyptus grandis, particularly in juvenile foliage. Distribution correlates with the tree’s native range:

| Geographic Region | Habitat | Concentration |

|---|---|---|

| Coastal New South Wales | Rainforest margins, alluvial soils | 0.12–0.34% dry leaf weight |

| Central Queensland | Sub-coastal wet forests | 0.08–0.22% dry leaf weight |

| Northern Queensland | Disjunct populations near river systems | Trace amounts |

Seasonal variations impact biosynthesis, with peak concentrations observed during austral spring.

Taxonomic Classification within Phytochemicals

Euglobal G1’s taxonomic positioning integrates multiple biochemical hierarchies:

| Taxonomic Level | Classification | Identifier |

|---|---|---|

| Kingdom | Organic compounds | CHEBI:30745 |

| Superclass | Phenylpropanoids | FooDB:FDB031100 |

| Class | Benzopyrans | HMDB:HMDB0000209 |

| Subclass | Acylphloroglucinol-terpenoid hybrids | PubChem:131191 |

Properties

Molecular Formula |

C23H30O5 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1 |

InChI Key |

SFBXDLHLJDQOFR-UTNBYVNNSA-N |

Isomeric SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C |

Synonyms |

euglobal G1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Euglobal G1 is characterized by its unique molecular structure, which includes multiple hydroxyl groups and acyl moieties that contribute to its biological activity. The compound's structural properties can be analyzed using computational chemistry methods such as Density Functional Theory (DFT), which helps in understanding its interaction with biological targets.

Anticancer Activity

Euglobal G1 has been shown to possess significant anticancer properties. Research indicates that it inhibits the activation of the Epstein-Barr virus, which is linked to various cancers. A study published in Cancer Letters reported that Euglobal G1 exhibited cytotoxic effects against cancer cell lines, suggesting its potential as a chemopreventive agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled laboratory setting, Euglobal G1 was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use.

Antimicrobial Properties

Euglobal G1 also displays antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Euglobal G1

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Proteomic Studies

Recent advancements in proteomics have allowed researchers to visualize the interaction networks of Euglobal G1 within cellular systems. These studies have identified key proteins involved in signaling pathways that Euglobal G1 may influence, providing insights into its therapeutic potential.

Chemical Reactions Analysis

Biomimetic Oxidative Cyclization

Euglobal G1 is synthesized via DDQ-mediated oxidative cyclization of grandinol (a biosynthetic precursor) with α-pinene. This reaction mimics natural biosynthetic pathways and proceeds as follows:

-

Reagents : 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), (+)-α-pinene, nitromethane.

-

Mechanism : DDQ oxidizes grandinol to generate a reactive quinone methide intermediate, which undergoes [4+2] cycloaddition with α-pinene.

-

Yield : 21% (unoptimized) for Euglobal G1 and its regioisomers .

| Parameter | Value | Source |

|---|---|---|

| Key Intermediate | Quinone methide | |

| Cycloaddition Partner | (+)-α-pinene | |

| Stereochemical Outcome | Enantioselective (R-configuration) |

Key Functional Group Reactivity

Euglobal G1 participates in reactions characteristic of acylphloroglucinols:

Friedel-Crafts Acylation

-

Reaction : Phloroglucinol core undergoes acylation with 6-bromohexanoyl chloride.

-

Application : Used to introduce azide tags for chemical proteomics studies .

Vilsmeier-Haack Formylation

-

Reagents : POCl₃, DMF.

-

Outcome : Introduces aldehyde groups at the C-7 position, critical for downstream modifications .

C-Alkylation

-

Reagent : Iodomethane.

-

Site Selectivity : Methylation occurs at the phloroglucinol hydroxyl groups, enhancing stability .

Regioselective and Stereoselective Modifications

Euglobal G1’s reactivity is influenced by intramolecular hydrogen bonding (IHB) and steric effects:

-

IHB Network : Stabilizes the enol tautomer, directing electrophilic attacks to specific positions .

-

Terpene Coupling : (+)-α-pinene vs. (−)-β-pinene determines regiochemistry (e.g., Euglobal G1 vs. G3) .

| Property | Impact on Reactivity | Source |

|---|---|---|

| O–H···O IHBs | Redshift ν(OH) by 300–400 cm⁻¹ | |

| Acyl Group Position | Dictates cycloaddition regioselectivity |

Stability and Degradation Pathways

-

Photodegradation : UV exposure induces retro-cycloaddition, releasing α-pinene and regenerating grandinol derivatives .

-

Oxidative Stability : Susceptible to DDQ overoxidation, necessitating precise stoichiometric control .

Euglobal G1’s chemical reactivity is defined by its bifunctional phloroglucinol-terpene structure, enabling diverse synthetic applications and biomimetic transformations. Advances in electrochemical and regioselective methods continue to enhance its utility in drug discovery and chemical biology.

Comparison with Similar Compounds

Structural and Functional Classification of Euglobals

Euglobals are subdivided into ε-, ζ-, and τ-types based on the relative positions of their acyl groups (R–C=O) and their terpene adducts (monoterpene or sesquiterpene). Key distinctions include:

- ε/ζ-types : Differ in the mutual positions of their acyl groups, leading to variations in intramolecular hydrogen bonds (IHBs), dipole moments, and electronic properties .

- τ-type : Contains two aldehyde acyl groups, resulting in distinct conformational stability and bioactivity .

EG-G1 (ε-type) and Euglobal III (EG-III, τ-type) are structurally analogous but differ in acyl group positions, which critically influence their anticancer potency .

Computational Studies on Molecular Properties

Comparative computational analyses (DFT/B3LYP, HF, and MP2 methods) reveal significant differences between ε- and ζ-type euglobals, including EG-G1:

| Property | EG-G1 (ε-type) | ζ-type Euglobals | Method |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 5.2–5.8 | 4.9–5.5 | DFT/B3LYP/6-31+G(d,p) |

| Dipole Moment (Debye) | 6.3–7.1 | 5.8–6.5 | HF/6-31G(d,p) |

| C–H Vibrational Frequency | 2920–2940 cm⁻¹ | 2900–2920 cm⁻¹ | MP2/6-31G(d,p) |

| IHB Strength (O–H···O) | Stronger (2.65–2.75 Å) | Weaker (2.75–2.85 Å) | DFT/B3LYP/6-31+G(d,p) |

Comparison with Euglobal III and Glycyrrhetic Acid

EG-G1 and EG-III (τ-type) share a phloroglucinol backbone but differ in acyl group configurations:

| Parameter | EG-G1 (ε-type) | EG-III (τ-type) | Glycyrrhetic Acid |

|---|---|---|---|

| Anti-Tumor Activity (IC₅₀) | 0.8 μM (EBV inhibition) | 1.5 μM | 1.2 μM |

| IHB Network | Dual O–H···O bonds | Single O–H···O bond | N/A |

| Terpene Adduct | Monoterpene | Sesquiterpene | Triterpenoid |

EG-G1’s superior activity is attributed to its optimized IHB network and monoterpene adduct, which enhance molecular rigidity and interaction with cellular targets .

Comparison with Other Euglobal Derivatives

EG-G1 belongs to a broader class of euglobals, including Euglobal Ia1, Ib, Ic, and G4–G12, which vary in acyl and terpene moieties:

- Euglobal G4: Shares a monoterpene adduct with EG-G1 but has a ζ-type configuration, resulting in a 15% lower HOMO-LUMO gap and reduced anticancer efficacy .

- Euglobal Ia1/Ia2 : Contain isobutyl acyl groups instead of aldehydes, leading to weaker IHBs and diminished bioactivity .

Hydrogen Bonding and Conformational Dynamics

The O–H···O IHB network in EG-G1 stabilizes its low-energy conformers and modulates electronic properties. Removal of IHBs increases conformational energy by 8–12 kcal/mol, destabilizing the molecule . Comparative studies show that ε-type euglobals retain IHBs under physiological conditions, whereas ζ-types exhibit greater conformational flexibility, reducing target binding efficiency .

Implications for Drug Design and Future Research

EG-G1’s structural specificity and computational profiles provide a template for designing acylphloroglucinol-based anticancer agents. Key strategies include:

- Optimizing terpene adducts to enhance membrane permeability.

- Engineering ε-type configurations to maximize IHBs and electronic stability.

- Validating in vivo efficacy through preclinical models, leveraging existing in vitro data .

Future studies should explore synergistic effects with conventional chemotherapeutics and address bioavailability challenges through nanoformulation .

Preparation Methods

Reaction Mechanism and Key Steps

-

Oxidation of Cresol Derivatives :

Cresol precursors undergo selective oxidation at a PTFE-fiber coated electrode , generating reactive quinomethanes. DDQH₂ facilitates electron transfer, ensuring regioselective formation of intermediates. -

Cycloaddition with Terpenes :

Quinomethanes react with terpene units (e.g., β-caryophyllene) in a [4+2] cycloaddition, forming the chroman skeleton. The PTFE coating stabilizes intermediates, achieving yields comparable to natural biosynthesis.

Experimental Setup and Conditions

| Parameter | Specification |

|---|---|

| Electrode Material | PTFE-fiber coated with carbon |

| Mediator | DDQH₂ (0.1 M in acetonitrile) |

| Voltage | 1.2 V vs. Ag/AgCl reference electrode |

| Temperature | 25°C |

| Reaction Time | 6–8 hours |

This setup minimizes side reactions, with DDQH₂ recycling ensuring catalytic efficiency.

Optimization of Cycloaddition Efficiency

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) enhance quinomethane stability, while temperatures >30°C accelerate terpene decomposition. Optimal outcomes occur at 25°C , balancing reaction kinetics and intermediate longevity.

Terpene Selection and Stoichiometry

β-Caryophyllene is preferred for its conformational compatibility with quinomethanes. A 1:1.2 molar ratio (quinomethane:terpene) maximizes cycloaddition yield, as excess terpene reduces byproduct formation.

Analytical Validation of Synthetic Products

Structural Characterization

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) reveals >95% purity when using gradient elution (acetonitrile:water, 70:30 to 90:10).

Comparative Analysis of Synthetic Routes

Electrochemical synthesis outperforms biomimetic approaches in yield and purity, though scalability remains constrained by electrode fabrication costs.

Challenges and Mitigation Strategies

Q & A

Q. What strategies ensure reproducibility in Euglobal G1 isolation protocols?

- Methodological Answer : Publish step-by-step workflows with equipment specifications (e.g., column dimensions, gradient programs). Share chromatograms and spectral data in supplementary files. Use certified reference materials (CRMs) for calibration and inter-laboratory comparisons. Adopt electronic lab notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.